![molecular formula C9H15ClN2O2S2 B1520909 [5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1170959-39-3](/img/structure/B1520909.png)
[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
Overview
Description
“[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1170959-39-3 . It has a molecular weight of 282.81 . The IUPAC name for this compound is [5-(1-pyrrolidinylsulfonyl)-2-thienyl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Pharmacological Characterization of Receptor Antagonists
Serotonin Receptor Antagonism
Aryl pyridyl sulfones, including derivatives with pyrrolidinyl groups, have been studied for their serotonin (5-HT) receptor binding properties. One such compound demonstrated potent and selective antagonism at the 5-HT6 receptor, indicating potential therapeutic applications in treating cognitive deficits through modulation of cholinergic neurotransmission (Riemer et al., 2003).
Neuroimaging of Serotonin Receptors
Research on radiolabeled antagonists for serotonin 5-HT7 receptors aimed to develop PET radiotracers for neuroimaging, underscoring the significance of understanding receptor distributions and functions in the brain. Such studies contribute to the development of diagnostic tools for mood disorders (Lemoine et al., 2011).
Synthesis of Antiosteoclast Activity Compounds
A series of compounds, including piperidin-2-yl-methanamine derivatives, showed antiosteoclast and osteoblast activity, indicating potential for treating bone-related disorders (Reddy et al., 2012).
Therapeutic Potential in Mood Disorders
Antidepressant-like Effects
Selective agonists and antagonists of serotonin receptors, particularly 5-HT1B receptors, have been explored for their antidepressant-like activity. These studies highlight the complex interplay between various neurotransmitter systems in mood regulation and the potential for targeted therapies (Tatarczyńska et al., 2005).
Modulation of REM Sleep
Compounds acting on the 5-HT7 receptor have been shown to modulate REM sleep in rats, suggesting a role for this receptor in sleep regulation and the potential therapeutic implications for sleep disorders (Thomas et al., 2003).
Synthetic Methodologies and Chemical Properties
- Novel Syntheses and Functionalizations: Research on the synthesis of novel compounds, including those with piperidine and pyrrolidine motifs, provides insights into chemical methodologies that enable the creation and functionalization of complex molecules. These methodologies have implications for the design and synthesis of new drugs and materials (Jayapal et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
As for future directions, the pyrrolidine ring is a versatile scaffold in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests that “[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride” and its derivatives could have potential applications in the development of new drugs.
Properties
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGSDKNHNJYEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
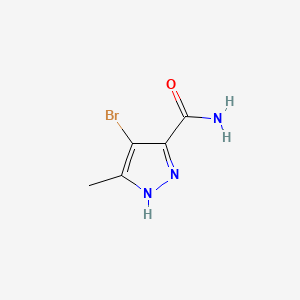
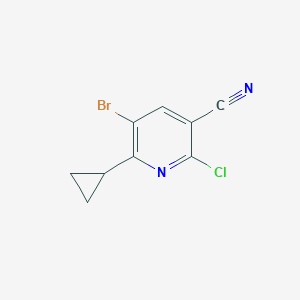


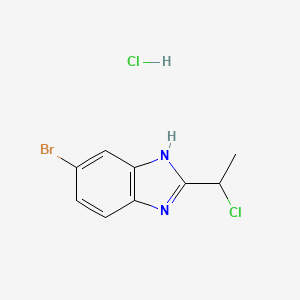
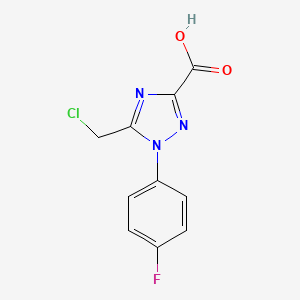

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

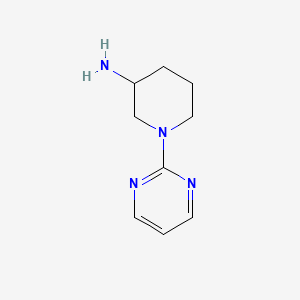
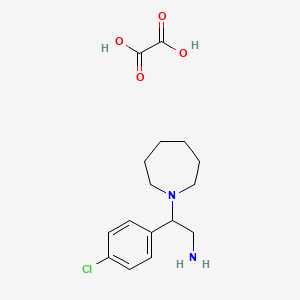
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

